Broxaterol-d9
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Overview
Description
Broxaterol-d9 is a deuterium-labeled derivative of Broxaterol, a β2-adrenoreceptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Broxaterol. The deuterium labeling allows for precise tracking and quantification during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Broxaterol-d9 involves the incorporation of deuterium into the Broxaterol molecule. The general synthetic route includes the following steps:
1,3-Dipolar Cycloaddition: Bromonitrile oxide, produced in situ from dibromoformaldoxime, reacts with 3-butyn-2-one to form a mixture of isoxazoles.
Selective α-Bromination: The acetyl group undergoes selective α-bromination using pyridinium tribromide to yield a bromoketone.
Amination: The bromoethanol derivative is treated with tert-butylamine to yield Broxaterol.
Deuterium Labeling: Deuterium is incorporated into the Broxaterol molecule to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium and ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Broxaterol-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Broxaterol-d9 is widely used in scientific research for various applications:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Studies: This compound is used to investigate the metabolic pathways and identify metabolites of Broxaterol.
Drug Development: The compound is used in drug development to optimize the pharmacokinetic and metabolic profiles of new drugs.
Respiratory Research: This compound is used to study the effects of β2-adrenoreceptor agonists on respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Mechanism of Action
Broxaterol-d9, like Broxaterol, acts as a β2-adrenoreceptor agonist. It binds to β2-adrenergic receptors in the smooth muscle of the airways, leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP activate protein kinase A (PKA), which phosphorylates myosin light-chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, resulting in the relaxation of smooth muscle cells and bronchodilation . Additionally, this compound has anti-inflammatory properties that contribute to its therapeutic effects .
Comparison with Similar Compounds
Broxaterol-d9 is compared with other β2-adrenoreceptor agonists such as:
Salbutamol: Both compounds are β2-agonists, but this compound has a higher bioavailability and longer duration of action.
Terbutaline: Similar to this compound, Terbutaline is used for bronchodilation but differs in its pharmacokinetic profile.
Formoterol: Formoterol has a faster onset of action compared to this compound but may have different metabolic pathways.
This compound’s uniqueness lies in its deuterium labeling, which allows for precise tracking and quantification in scientific research .
Properties
Molecular Formula |
C9H15BrN2O2 |
---|---|
Molecular Weight |
272.19 g/mol |
IUPAC Name |
1-(3-bromo-1,2-oxazol-5-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol |
InChI |
InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
JBRBWHCVRGURBA-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=NO1)Br)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=NO1)Br)O |
Origin of Product |
United States |
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